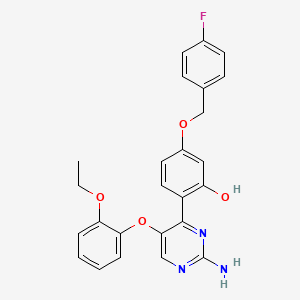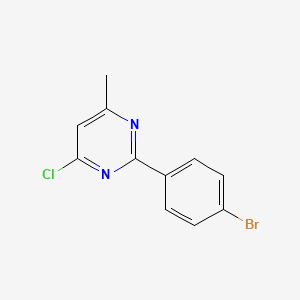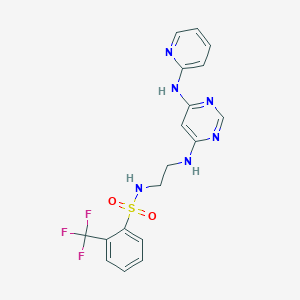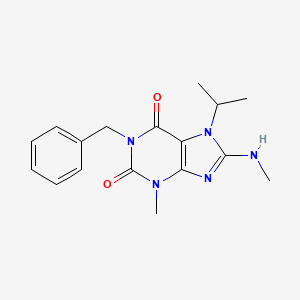![molecular formula C24H19NO5 B2757071 4-(2-(4-(benzyloxy)phenyl)-2-oxoethyl)benzo[f][1,4]oxazepine-3,5(2H,4H)-dione CAS No. 904009-92-3](/img/structure/B2757071.png)
4-(2-(4-(benzyloxy)phenyl)-2-oxoethyl)benzo[f][1,4]oxazepine-3,5(2H,4H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2-(4-(benzyloxy)phenyl)-2-oxoethyl)benzo[f][1,4]oxazepine-3,5(2H,4H)-dione, commonly known as BOBD, is a heterocyclic compound that has been extensively studied for its potential applications in various scientific fields. BOBD belongs to the family of oxazepines, which are known to exhibit a wide range of biological activities.
Wissenschaftliche Forschungsanwendungen
BOBD has been studied for its potential applications in various scientific fields, including medicinal chemistry, pharmacology, and neuroscience. In medicinal chemistry, BOBD has been explored as a potential drug candidate for the treatment of cancer, Alzheimer's disease, and epilepsy. In pharmacology, BOBD has been shown to exhibit anticonvulsant, anxiolytic, and sedative properties. In neuroscience, BOBD has been studied for its effects on the central nervous system, including its ability to modulate the activity of GABA receptors.
Wirkmechanismus
Target of Action
The primary targets of this compound are yet to be identified. Similar compounds have been found to interact with various proteins and enzymes in the body .
Mode of Action
It is believed to interact with its targets through a variety of mechanisms, including free radical reactions, nucleophilic substitution, and oxidation . The compound may also undergo reactions at the benzylic position, which can be resonance stabilized .
Pharmacokinetics
In silico admet predictions have been made for similar compounds . These predictions can provide insights into the compound’s bioavailability and potential interactions with other substances in the body.
Result of Action
Similar compounds have shown significant activity against certain strains of mycobacterium tuberculosis . These compounds displayed low levels of acute cellular toxicity, suggesting a selective inhibition of the target organism .
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using BOBD in lab experiments is its ability to modulate the activity of GABA receptors, which are widely implicated in various neurological and psychiatric disorders. BOBD is also relatively easy to synthesize, making it accessible for researchers. However, one of the limitations of using BOBD is its relatively low potency compared to other GABA receptor modulators, such as benzodiazepines. BOBD also exhibits a relatively short duration of action, which may limit its therapeutic potential.
Zukünftige Richtungen
There are several future directions that can be explored in the study of BOBD. One potential direction is the development of more potent and selective BOBD analogs, which may exhibit improved therapeutic properties. Another direction is the exploration of the effects of BOBD on other neurotransmitter systems, such as glutamate and dopamine, which are also implicated in various neurological and psychiatric disorders. Finally, the potential use of BOBD as a tool for studying the role of GABA receptors in various physiological and pathological processes warrants further investigation.
Synthesemethoden
BOBD can be synthesized by the reaction of 4-(4-hydroxyphenyl)butan-2-one with 4-(benzyloxy)benzaldehyde in the presence of potassium carbonate and acetic acid. The resulting intermediate is then cyclized using phosphorus oxychloride to obtain BOBD. The yield of this synthesis method is reported to be around 60%.
Eigenschaften
IUPAC Name |
4-[2-oxo-2-(4-phenylmethoxyphenyl)ethyl]-1,4-benzoxazepine-3,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19NO5/c26-21(14-25-23(27)16-30-22-9-5-4-8-20(22)24(25)28)18-10-12-19(13-11-18)29-15-17-6-2-1-3-7-17/h1-13H,14-16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTJYAIMLMSQGBI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C(=O)C2=CC=CC=C2O1)CC(=O)C3=CC=C(C=C3)OCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2,5-dimethoxyphenyl)-2-[3-(2-methylpropyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B2756991.png)
![N-(2-(4-((furan-2-ylmethyl)amino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-1H-indole-3-carboxamide](/img/structure/B2756992.png)

![(2R)-2-[6-(Trifluoromethyl)pyridin-3-yl]propan-1-amine](/img/structure/B2756994.png)

![ethyl 5-[(chloroacetyl)amino]-1-phenyl-1H-pyrazole-4-carboxylate](/img/structure/B2756996.png)

![1-[2-(3-Bromophenoxy)ethyl]-1h-imidazole hydrochloride](/img/structure/B2757000.png)





